N-Desethyl Sunitinib-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Desethyl Sunitinib-d5: is a deuterated labeled metabolite of Sunitinib, a potent tyrosine kinase inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Sunitinib. The deuterium labeling helps in tracing the compound during metabolic studies, providing insights into its behavior and interactions within biological systems .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Desethyl Sunitinib-d5 involves the deuteration of N-Desethyl Sunitinib. The process typically includes the substitution of hydrogen atoms with deuterium in the presence of deuterated reagents. The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired product quality. The production is carried out under stringent conditions to maintain consistency and reproducibility .
化学反应分析
Types of Reactions: N-Desethyl Sunitinib-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized metabolites.
Reduction: This reaction involves the gain of electrons or hydrogen, resulting in reduced metabolites.
Substitution: This reaction involves the replacement of one atom or group with another, often used in the synthesis of labeled compounds
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride under controlled conditions.
Substitution: Common reagents include deuterated solvents and catalysts to facilitate the incorporation of deuterium
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted metabolites of this compound, which are used in further research and analysis .
科学研究应用
Chemistry: N-Desethyl Sunitinib-d5 is used in the study of chemical reactions and mechanisms, particularly in understanding the behavior of deuterated compounds in various chemical environments .
Biology: In biological research, this compound is used to trace metabolic pathways and study the pharmacokinetics of Sunitinib. It helps in identifying the metabolites formed and their interactions within biological systems .
Medicine: In medical research, this compound is used to study the efficacy and safety of Sunitinib in treating various cancers. It helps in understanding the drug’s metabolism and potential side effects .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs. It helps in optimizing drug formulations and ensuring their safety and efficacy .
作用机制
N-Desethyl Sunitinib-d5 exerts its effects by inhibiting multiple receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and KIT . These receptors play crucial roles in tumor growth, angiogenesis, and metastasis. By inhibiting these receptors, this compound disrupts the signaling pathways involved in cancer progression, leading to reduced tumor growth and angiogenesis .
相似化合物的比较
N-Desethyl Sunitinib: The non-deuterated form of N-Desethyl Sunitinib-d5, used in similar research applications.
Sunitinib-N-oxide: Another metabolite of Sunitinib, formed through oxidation.
Sunitinib: The parent compound, a potent tyrosine kinase inhibitor used in cancer treatment .
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying the compound’s metabolic pathways. The deuterium atoms help in differentiating the labeled compound from its non-labeled counterparts, allowing for more precise and accurate research .
生物活性
N-Desethyl Sunitinib-d5, a deuterated derivative of N-desethyl sunitinib, is a metabolite of the well-known tyrosine kinase inhibitor sunitinib. This compound has garnered attention due to its biological activity, pharmacokinetic properties, and implications in cancer treatment, particularly for metastatic renal cell carcinoma (mRCC). This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Overview of Sunitinib and Its Metabolite
Sunitinib is an oral small molecule that inhibits multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). It has been approved for treating mRCC and gastrointestinal stromal tumors (GIST) after disease progression. The primary metabolic pathway involves the conversion of sunitinib to N-desethyl sunitinib, which retains similar biological activity and potency against target receptors .
Pharmacokinetic Profile
The pharmacokinetics (PK) of this compound have been evaluated in various studies. A study involving 26 patients with mRCC highlighted the relationship between plasma concentrations of sunitinib and its metabolite concerning adverse events (AEs) and clinical outcomes. Key findings include:
- C0 Levels : Higher baseline concentrations of sunitinib were associated with increased AEs such as hand-foot syndrome and thrombocytopenia. Conversely, low levels of N-desethyl sunitinib were linked to drug discontinuation due to disease progression.
- Prognostic Implications : Patients with N-desethyl sunitinib concentrations exceeding 15.0 ng/mL showed significantly improved progression-free survival (PFS) and overall survival (OS) compared to those with lower levels .
Parameter | Finding |
---|---|
C0 Level of Sunitinib | High levels correlate with more AEs |
C0 Level of N-Desethyl Sunitinib | Levels > 15.0 ng/mL improve PFS and OS |
PFS | 61 weeks vs. 12 weeks for higher DSU levels |
OS | 36 months vs. 8 months for higher DSU levels |
Biological Activity
This compound exhibits potent antitumor and antiangiogenic activities similar to its parent compound. It acts by inhibiting tumor cell proliferation through the blockade of RTKs involved in angiogenesis and tumor growth:
- Inhibition Mechanism : The compound inhibits key signaling pathways that promote tumor angiogenesis, leading to reduced tumor growth.
- Binding Affinity : Both sunitinib and its metabolite show high plasma protein binding rates (95% for sunitinib and 90% for N-desethyl sunitinib), which influences their pharmacological activity based on the concentration of unbound drug .
Analytical Methods for Quantification
Recent advancements in analytical techniques have improved the quantification of this compound in biological samples. A study demonstrated a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method capable of detecting low concentrations of both sunitinib and its metabolite:
- Sensitivity : The method achieved a linear range from 0.1 ng/mL to 100 ng/mL.
- Reproducibility : The relative standard deviation (%RSD) for area and retention time was maintained below 5% across multiple injections .
Case Studies
Several case studies have illustrated the clinical implications of monitoring this compound levels in patients undergoing treatment with sunitinib:
- Case Study 1 : A patient with mRCC who maintained N-desethyl sunitinib levels above 15 ng/mL experienced prolonged PFS (61 weeks), indicating the importance of therapeutic drug monitoring.
- Case Study 2 : Another patient exhibited severe AEs correlated with high baseline levels of sunitinib, leading to dose adjustments that improved tolerability while maintaining efficacy.
属性
IUPAC Name |
5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(1,1,2,2,2-pentadeuterioethylamino)ethyl]-1H-pyrrole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O2/c1-4-22-7-8-23-20(27)18-11(2)17(24-12(18)3)10-15-14-9-13(21)5-6-16(14)25-19(15)26/h5-6,9-10,22,24H,4,7-8H2,1-3H3,(H,23,27)(H,25,26)/b15-10-/i1D3,4D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZNIAKSBJKPQC-WTRGBYKBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NCCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。